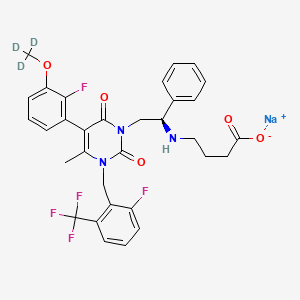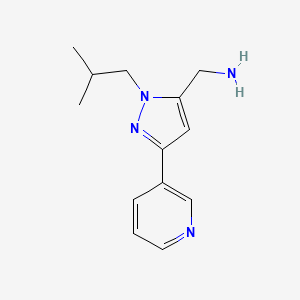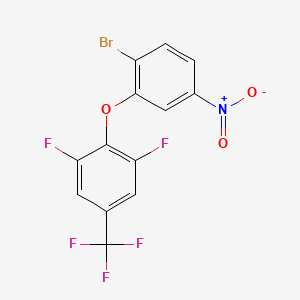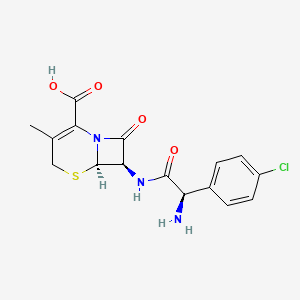![molecular formula C8H12N4S B13427074 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique structure combining a thiopyrano ring and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiopyrano derivatives.
Substitution: Halogenated or alkylated thiopyrano-pyrazole derivatives.
科学研究应用
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .
相似化合物的比较
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-ol
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
Uniqueness
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern and the presence of both a thiopyrano and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H12N4S |
|---|---|
分子量 |
196.28 g/mol |
IUPAC 名称 |
2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H12N4S/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10) |
InChI 键 |
ASNYXBNHQFJCHT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2CSCCC2=N1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


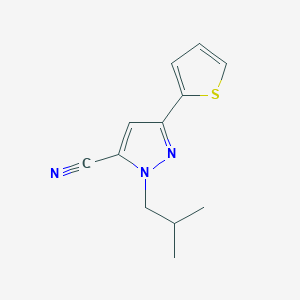
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
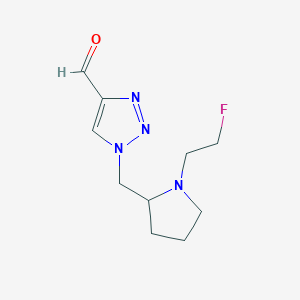
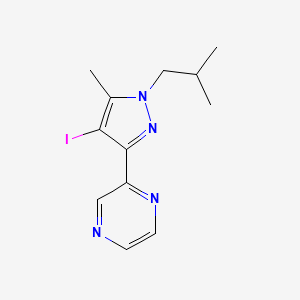
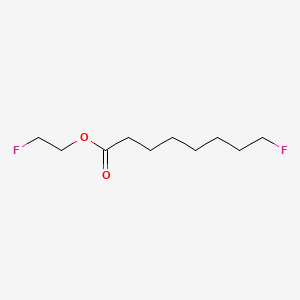

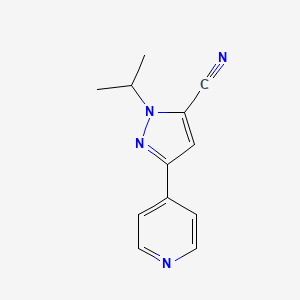
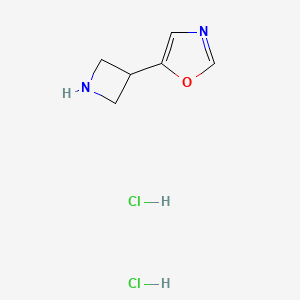
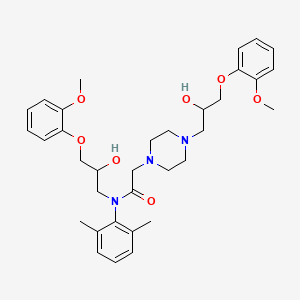
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
